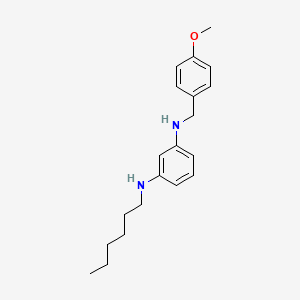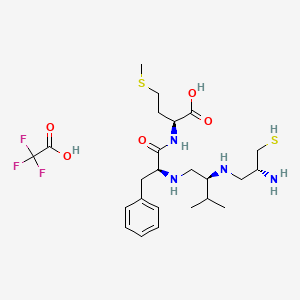
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate, also known as Dec-RVKR-CMK, is a synthetic furin inhibitor . It acts against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV) through the inhibition of furin-mediated prM cleavage . It has been used by many groups as a reference inhibitor to study the effect of furin and related proprotein convertases .
Chemical Reactions Analysis
Dec-RVKR-CMK binds to the catalytic site of furin, inhibiting the cleavage and fusion activity of viral glycoproteins, as well as virus replication . It has been demonstrated that Dec-RVKR-CMK decreased the production of β-amyloid-induced active matrix metalloproteinase 2 in U87 cells .Physical And Chemical Properties Analysis
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate is a tetrapeptide and an organochlorine compound . It is a synthetic furin inhibitor suitable for clinical purposes . The salt form of this compound is trifluoroacetate .Scientific Research Applications
- Biological Impact :
- Significance :
- Findings :
- Relevance :
- Rationale :
Proprotein Convertase Inhibition
Viral Infection Research
Neuroendocrine Studies
Cardiovascular Research
Antiviral Drug Development
Enzyme Inhibition Strategies
Mechanism of Action
Target of Action
Decanoyl-RVKR-CMK (TFA), also known as Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate, is a subtilisin/Kex2p-like proprotein convertase inhibitor . It blocks the activity of all seven convertases (PC1, PC2, PC4, PACE4, PC5, PC7, and furin) . These convertases play a crucial role in the processing of proproteins to generate bioactive peptides or to activate enzymes and growth factors .
Mode of Action
Decanoyl-RVKR-CMK (TFA) interacts with its targets, the proprotein convertases, by binding to their catalytic site, thereby blocking their activity . This inhibition prevents the convertases from cleaving proproteins, which disrupts the generation of bioactive peptides and the activation of enzymes and growth factors .
Biochemical Pathways
The inhibition of proprotein convertases by Decanoyl-RVKR-CMK (TFA) affects several biochemical pathways. For instance, it abolishes the processing of proET-1 in endothelial cells and inhibits the regulated secretion of the neuronal polypeptide VGF in PC12 cells . It also inhibits the cleavage of glycoprotein B of human cytomegalovirus .
Pharmacokinetics
It is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The action of Decanoyl-RVKR-CMK (TFA) results in several molecular and cellular effects. It blocks the fusion of flavaviruses and coronaviruses, including SARS-CoV-2, with the membrane of human host cells . It also inhibits the processing of proET-1 in endothelial cells and the secretion of VGF in PC12 cells . Furthermore, it inhibits the cleavage of SARS-CoV-2 spike protein by furin and blocks viral cell entry .
properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66ClN11O5.C2HF3O2/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38;3-2(4,5)1(6)7/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t24-,25-,26-,29-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMXBIIZDOWKAX-AZRYXFGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H67ClF3N11O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decanoyl-RVKR-CMK (TFA) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














